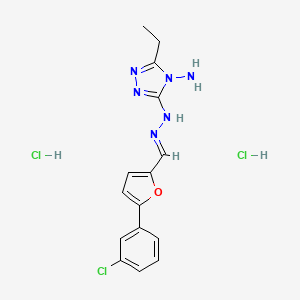
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as MTIQ, is a synthetic compound that has gained attention due to its potential applications in scientific research. MTIQ belongs to the class of quinolinecarboxamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide may act as an antioxidant and inhibit the production of reactive oxygen species (ROS) in cells. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative stress. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to have neuroprotective properties, which may help to prevent the development of neurodegenerative diseases.
実験室実験の利点と制限
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide. One area of research could focus on the development of new synthesis methods for N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide that are more efficient and cost-effective. Another area of research could focus on the development of new applications for N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide in scientific research. For example, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide could be used as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, further research could be conducted to better understand the mechanism of action of N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide and its effects in vivo.
合成法
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized using a multistep process that involves the reaction of 2-aminonicotinic acid with thioacetic acid to form 2-(2-thienyl)nicotinic acid. The resulting compound is then condensed with 6-methyl-2-pyridinecarboxaldehyde to form the intermediate, which is further reacted with 2-chloro-4,5-dicyano-1,3-benzenediol to form N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to exhibit a range of scientific research applications. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, N-(6-methyl-2-pyridinyl)-2-(2-thienyl)-4-quinolinecarboxamide has been used in the study of neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-6-4-10-19(21-13)23-20(24)15-12-17(18-9-5-11-25-18)22-16-8-3-2-7-14(15)16/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVLZPGNIWJUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)


![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)


![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)
